

# Labradimil in Glioma Therapy: A Technical Overview of Preliminary Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Labradimil** (formerly known as RMP-7 or Cereport) is a synthetic bradykinin B2 receptor agonist designed to transiently increase the permeability of the blood-brain barrier (BBB) and the blood-tumor barrier (BTB). This targeted modulation aims to enhance the delivery of chemotherapeutic agents to gliomas, which are notoriously difficult to treat due to the protective nature of the BBB. This technical guide provides an in-depth analysis of the preliminary clinical trial data for **Labradimil** in the context of glioma treatment, focusing on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.

# Mechanism of Action: Bradykinin B2 Receptor Agonism

**Labradimil** exerts its effect by selectively binding to and activating the bradykinin B2 receptors, which are G-protein coupled receptors expressed on the surface of endothelial cells lining the blood vessels of the brain and tumor.[1] This activation initiates a signaling cascade that leads to a temporary and reversible opening of the tight junctions between endothelial cells, thereby increasing the permeability of the BBB and BTB to circulating molecules, including chemotherapeutic drugs.[1]

# **Signaling Pathway of Labradimil**



The binding of **Labradimil** to the bradykinin B2 receptor triggers a cascade of intracellular events, as depicted in the following diagram.



Click to download full resolution via product page

Caption: Signaling pathway of **Labradimil**-mediated increase in blood-brain barrier permeability.

# **Preclinical Quantitative Data**

Preclinical studies in rat glioma models provided the foundational evidence for **Labradimil**'s efficacy in enhancing chemotherapeutic delivery. These studies utilized quantitative autoradiography to measure the concentration of radiolabeled carboplatin in tumor tissue.



| Animal Model         | Labradimil<br>Administration                      | Outcome Measure                     | Result                                                                                                                                                                     |
|----------------------|---------------------------------------------------|-------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Rat with RG-2 Glioma | Intravenous infusion                              | [14C]carboplatin<br>uptake in tumor | Dose-dependent increase in carboplatin concentration in the tumor and surrounding brain tissue.[2]                                                                         |
| Rat with RG2 Glioma  | Intracarotid infusion<br>with dexamethasone       | [14C]carboplatin<br>transport (Ki)  | Dexamethasone decreased carboplatin transport; Labradimil significantly increased carboplatin transport in dexamethasone- treated tumors (from 3.30 to 6.35, p < 0.01).[3] |
| Rat with RG2 Glioma  | Intracarotid infusion<br>without<br>dexamethasone | [14C]carboplatin<br>transport (Ki)  | Labradimil significantly increased carboplatin transport (from 4.47 to 12.07, p < 0.0001).[3]                                                                              |

# **Clinical Trial Data**

Several clinical trials have investigated the safety and efficacy of **Labradimil** in combination with carboplatin for the treatment of gliomas. The most comprehensive data comes from a Phase II trial conducted by the Children's Oncology Group.

# Phase II Trial in Pediatric Brain Tumors (NCT00003673)

This multicenter trial evaluated the efficacy of intravenous lobradimil (**Labradimil**) and carboplatin in children with recurrent or refractory brain tumors.[4][5]



Patient Demographics and Stratification: A total of 41 patients, aged 2-19 years, were enrolled and stratified into five cohorts based on histology.[4] Of these, 38 were evaluable for response. [4]

| Glioma Cohort        | Number of Evaluable Patients (n) |
|----------------------|----------------------------------|
| Brainstem Glioma     | 12                               |
| High-Grade Glioma    | 9                                |
| Ependymoma           | 8                                |
| Medulloblastoma/PNET | 6                                |
| Low-Grade Glioma     | 2                                |

Treatment Response: The primary endpoints were objective response rate and time to disease progression.[4]

| Glioma Cohort        | Objective Responses<br>(Complete or Partial) | Prolonged Disease<br>Stabilization (>6 months) |
|----------------------|----------------------------------------------|------------------------------------------------|
| Brainstem Glioma     | 0                                            | Not Reported                                   |
| High-Grade Glioma    | 0                                            | 2                                              |
| Ependymoma           | 2                                            | Not Reported                                   |
| Medulloblastoma/PNET | 1                                            | Not Reported                                   |
| Low-Grade Glioma     | Not evaluable due to low accrual             | Not evaluable                                  |

Conclusion: The combination of lobradimil and carboplatin was found to be inactive in childhood high-grade gliomas and brainstem gliomas in this study.[4]

# **Phase I Dose-Escalation Trial**

A Phase I study in adult patients with progressing malignant glioma informed the dosing for subsequent trials and evaluated the safety and tolerability of the combination therapy.[6]



| Cohort | Labradimil Dose | Carboplatin Target AUC (mg/ml/min) | Number of Patients<br>(n) |
|--------|-----------------|------------------------------------|---------------------------|
| Α      | 50 ng/kg        | 5                                  | 2                         |
| В      | 100 ng/kg       | 5                                  | 3                         |
| С      | 100 ng/kg       | 7                                  | 2                         |
| D      | 200 ng/kg       | 7                                  | 2                         |
| Е      | 300 ng/kg       | 7                                  | 5                         |

Pharmacokinetics: A key finding from a pharmacokinetic study in pediatric patients receiving **Labradimil** and carboplatin was that the measured carboplatin Area Under the Curve (AUC) exceeded the target AUC in all 21 patients studied, with a median excess of 35%.[7] This suggests a potential drug interaction where **Labradimil** may alter the clearance of carboplatin. [7]

# Experimental Protocols Phase II Trial in Pediatric Brain Tumors (NCT00003673) Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for the Phase II trial of lobradimil and carboplatin in pediatric brain tumors.





Click to download full resolution via product page



Caption: Experimental workflow for the Phase II trial of lobradimil and carboplatin in pediatric brain tumors.

#### Detailed Methodology:

- Patient Selection: Children and young adults (age 2-19) with recurrent or refractory primary brain tumors were enrolled.[4]
- Stratification: Patients were assigned to one of five cohorts based on the histology of their tumor: brainstem glioma, high-grade glioma, low-grade glioma, medulloblastoma/primitive neuroectodermal tumor (PNET), and ependymoma.[4]
- Treatment Regimen:
  - Carboplatin: Administered intravenously over 15 minutes on two consecutive days of each 28-day cycle. The dose was adaptively determined to achieve a target Area Under the Curve (AUC) of 3.5 mg·min/mL per day (total of 7 mg·min/mL per cycle).[4]
  - Lobradimil: A dose of 600 ng/kg of ideal body weight was administered intravenously over
     10 minutes on the same two consecutive days as carboplatin.[4]
- Treatment Cycles: Treatment was repeated every 28 days for up to 12 courses, provided there was no disease progression or unacceptable toxicity.[8]
- Response Evaluation: The primary endpoints were the objective response rate and the time to disease progression.[4] Tumor response was assessed using imaging studies.
- Follow-up: Patients were followed every 3 months for one year after completing the treatment.[8]

# **Discussion**

The preliminary clinical trial data for **Labradimil** in gliomas presents a mixed picture. While preclinical studies demonstrated a clear and significant enhancement of carboplatin delivery to glioma tissue, the clinical trials in both adult and pediatric populations did not consistently translate this into improved clinical outcomes, particularly in high-grade gliomas.[4][6]



The Phase II pediatric study showed a lack of objective responses in patients with brainstem and high-grade gliomas.[4] This could be attributed to several factors, including the intrinsic resistance of these tumor types to carboplatin, even at potentially higher intratumoral concentrations. It is also possible that the dose of **Labradimil** used was not sufficient to achieve a clinically meaningful increase in carboplatin delivery in all patients.

The pharmacokinetic data indicating a higher than expected carboplatin AUC when coadministered with **Labradimil** is an important finding.[7] This suggests a systemic interaction that could impact the dosing of carboplatin and potentially contribute to toxicity if not properly managed.

# Conclusion

Labradimil represents a novel approach to overcoming the blood-brain barrier in glioma treatment. While the initial clinical trials did not demonstrate a significant survival benefit in high-grade gliomas, the preclinical evidence of enhanced drug delivery remains compelling. Future research could explore higher doses of Labradimil, its combination with other chemotherapeutic agents more potent against specific glioma subtypes, and patient populations with tumors known to have higher expression of the bradykinin B2 receptor. Further investigation into the pharmacokinetic interactions between Labradimil and coadministered drugs is also warranted to optimize treatment regimens. This technical overview provides a foundation for researchers and drug development professionals to understand the current state of Labradimil research in gliomas and to identify avenues for future investigation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. researchgate.net [researchgate.net]
- 2. Intravenous RMP-7 selectively increases uptake of carboplatin into rat brain tumors -PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. Steroids decrease uptake of carboplatin in rat gliomas--uptake improved by intracarotid infusion of bradykinin analog, RMP-7 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Phase II trial of intravenous lobradimil and carboplatin in childhood brain tumors: a report from the Children's Oncology Group PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I study of intravenous RMP-7 with carboplatin in patients with progression of malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of carboplatin administered with lobradimil to pediatric patients with brain tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Labradimil in Glioma Therapy: A Technical Overview of Preliminary Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674209#preliminary-clinical-trial-data-for-labradimil-in-gliomas]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com